Introduction: Understanding 3-Aminoheptan-2-ol Hydrochloride
Introduction: Understanding 3-Aminoheptan-2-ol Hydrochloride
An In-depth Technical Guide to 3-Aminoheptan-2-ol Hydrochloride for Researchers and Drug Development Professionals
3-Aminoheptan-2-ol hydrochloride is a synthetic amino alcohol that serves as a valuable molecular building block in modern organic chemistry and medicinal research. As a chiral molecule, it possesses distinct spatial arrangements of its amino and hydroxyl functional groups, making it a key intermediate for the synthesis of more complex, stereospecific molecules. Its hydrochloride salt form enhances stability and improves solubility in aqueous media, facilitating its use in various experimental settings.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Aminoheptan-2-ol hydrochloride. It is intended for researchers, chemists, and drug development professionals who require a detailed technical understanding of this compound for laboratory and development purposes. The insights provided herein are grounded in established chemical principles and data sourced from technical and safety literature.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and synthesis. This section details the known properties of 3-Aminoheptan-2-ol and its hydrochloride salt.
Structure and Nomenclature
The molecule consists of a seven-carbon (heptane) chain with an amino group (-NH₂) at the third carbon and a hydroxyl group (-OH) at the second carbon.
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IUPAC Name: 3-aminoheptan-2-ol[1]
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Free Base Chemical Formula: C₇H₁₇NO[1]
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Canonical SMILES: CCCCC(C(C)O)N[1]
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InChI Key: NZNMGQIZVLTFIQ-UHFFFAOYSA-N[1]
Physicochemical Data
The following table summarizes the key physicochemical data for 3-Aminoheptan-2-ol and its hydrochloride salt. It is important to note that while data for the free base and the salt are available, some physical properties like melting and boiling points are not consistently reported in publicly available literature and should be confirmed via a supplier's certificate of analysis or empirical testing.
| Property | Value | Source(s) |
| Molecular Weight | 167.68 g/mol (Hydrochloride Salt) 131.22 g/mol (Free Base) | [1][2] |
| CAS Number | 135696-22-9 (Hydrochloride Salt) | [1][2] |
| Appearance | Data not consistently reported. Similar short-chain amino alcohol hydrochlorides can appear as white to off-white or yellowish solids.[3] | |
| Melting Point | Data not consistently reported. For context, the related compound 6-amino-2-methylheptan-2-ol hydrochloride has a melting point of 165-167 °C.[4] | |
| Boiling Point | Not applicable for the hydrochloride salt (decomposes). The related free base 2-aminoheptane boils at 142-144 °C.[5] | |
| Solubility | The hydrochloride salt form is used to enhance solubility and stability.[1] The related compound 2-aminoheptane is soluble in water (9 g/L at 20°C).[5] |
Spectroscopic Profile
While specific spectra for 3-Aminoheptan-2-ol hydrochloride are not widely published, its structural features suggest the following characteristic spectroscopic signals:
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¹H NMR: Protons on the carbon bearing the hydroxyl group and the carbon bearing the amino group would appear as distinct multiplets. The protons of the alkyl chain would produce signals in the upfield region. The presence of the ammonium proton in the hydrochloride salt would be observable, often as a broad singlet.
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¹³C NMR: Two key signals would correspond to the carbons attached to the oxygen and nitrogen atoms (C-O and C-N). The remaining five signals would represent the carbons of the butyl and methyl groups.
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IR Spectroscopy: Broad absorption bands corresponding to O-H and N-H stretching would be prominent in the 3300-3400 cm⁻¹ region. C-H stretching of the alkyl chain would appear around 2850-2960 cm⁻¹. C-N and C-O stretching bands would be visible in the fingerprint region (1000-1300 cm⁻¹).
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Mass Spectrometry (MS): For the free base, the molecular ion peak (M+) would be expected at m/z 131. Common fragmentation patterns would involve the loss of water or cleavage adjacent to the functional groups.
Spectroscopic data including NMR, HPLC, and LC-MS may be available from commercial suppliers upon request.[6]
Synthesis and Chemical Reactivity
Synthetic Pathways
A common and effective method for synthesizing 3-Aminoheptan-2-ol involves the chemical reduction of its nitro analogue, 3-nitroheptan-2-ol. This transformation is typically achieved through catalytic hydrogenation.
The process generally involves reacting 3-nitroheptan-2-ol with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction is usually performed under mild conditions, such as at room temperature and atmospheric pressure, to ensure high yield and purity of the resulting amino alcohol.[1] For industrial-scale production, this catalytic hydrogenation is carefully controlled to optimize efficiency.[1]
Key Chemical Reactions
The reactivity of 3-Aminoheptan-2-ol is dictated by its two primary functional groups:
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Hydroxyl Group (-OH): This secondary alcohol can undergo oxidation to form the corresponding ketone, 3-aminoheptan-2-one. It can also be subject to substitution reactions, where the hydroxyl group is replaced by other functional groups like halides.[1]
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Amino Group (-NH₂): As a primary amine, this group is basic and nucleophilic. It can react with electrophiles, such as acyl chlorides or anhydrides, to form amides. It is the site of protonation by acids to form ammonium salts.
Formation of the Hydrochloride Salt
The free base of 3-Aminoheptan-2-ol is typically converted to its hydrochloride salt to improve its handling, stability, and solubility. This is achieved by reacting the amino alcohol with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H⁺) from HCl, forming a positively charged ammonium ion, which then pairs with the chloride ion (Cl⁻). This straightforward acid-base reaction is a common final step in the purification and isolation of amine-containing compounds in pharmaceutical chemistry.[7]
Applications in Research and Drug Development
Role as a Chiral Building Block
3-Aminoheptan-2-ol is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). This property is of paramount importance in drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. The compound serves as a versatile starting material or intermediate for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.[1] Its use allows chemists to construct complex molecular architectures with precise stereochemical control.
Potential Pharmacological Relevance
While the specific biological activity of 3-Aminoheptan-2-ol is not extensively documented, its structural features suggest potential areas of interest for medicinal chemists. The presence of both an amino and a hydroxyl group in a small molecule is a common motif in many drugs. Furthermore, the seven-carbon chain increases the molecule's lipophilicity (fat-solubility), a property that can enhance its ability to cross biological membranes, such as the blood-brain barrier.[1]
Amino acids and their derivatives are frequently used to create prodrugs, which can improve a drug's absorption, distribution, and stability.[8][9] The structure of 3-Aminoheptan-2-ol makes it a candidate for incorporation into such drug design strategies.
Analytical Methodologies
Ensuring the purity and identity of 3-Aminoheptan-2-ol hydrochloride is critical for its use in research. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose. Due to the lack of a strong chromophore in the molecule, a pre-column derivatization step is often necessary to allow for UV detection.
Proposed HPLC Protocol with Pre-Column Derivatization
This protocol is based on established methods for analyzing similar primary amines.[10]
Objective: To determine the purity of a 3-Aminoheptan-2-ol hydrochloride sample.
Materials:
-
3-Aminoheptan-2-ol hydrochloride sample
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Triethylamine
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Derivatization): a. Accurately weigh approximately 10 mg of the 3-Aminoheptan-2-ol hydrochloride sample into a vial. b. Dissolve the sample in a suitable solvent mixture (e.g., 1:1 acetonitrile/water). c. Add a slight molar excess of Boc anhydride and a catalytic amount of triethylamine to the solution. The triethylamine acts as a base to neutralize the hydrochloride and facilitate the reaction. d. Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitored by a thin-layer chromatography spot test). The reaction converts the primary amine to a UV-active Boc-protected amine.
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HPLC Analysis: a. Dilute the derivatized sample solution with the mobile phase to a final concentration of approximately 0.5 mg/mL. b. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Column Temperature: 25 °C.
- Injection Volume: 10 µL.
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Data Analysis: a. Integrate the area of all peaks in the resulting chromatogram. b. Calculate the purity of the sample using the area normalization method.
Safety, Handling, and Storage
As a chemical intermediate, 3-Aminoheptan-2-ol hydrochloride requires careful handling in a laboratory setting. The toxicological properties of this specific compound have not been fully investigated.[11] Therefore, precautions should be based on data from structurally related amino alcohols and general laboratory safety standards.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12]
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12][13] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Handling: Avoid contact with skin and eyes. Do not ingest.[11][13] Wash hands thoroughly after handling.[11]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][12]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[11]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][13] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11][13]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
3-Aminoheptan-2-ol hydrochloride is a valuable chemical entity with significant potential as a chiral building block in synthetic and medicinal chemistry. Its dual functionality and enhanced solubility as a hydrochloride salt make it a practical intermediate for creating complex, high-value molecules. While some of its physical properties are not widely documented, its chemical behavior is predictable based on its structure. Adherence to standard analytical methods can ensure its purity, and strict observance of safety protocols is essential for its handling. For professionals in drug discovery and development, this compound represents a versatile tool for the stereocontrolled synthesis of novel therapeutic agents.
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